molecular formula C13H17NO B1304927 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline CAS No. 35976-46-6

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline

Cat. No. B1304927
CAS RN: 35976-46-6
M. Wt: 203.28 g/mol
InChI Key: BGXWEEHVMWADRH-UHFFFAOYSA-N
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Description

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline is a chemical compound that is part of the indoline family, which are heterocyclic organic compounds. The indoline structure is characterized by a benzene ring fused to a five-membered nitrogen-containing ring. The specific compound is further modified with methoxy and methyl groups, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of 5-substituted 2-methyl- and 2-methyleneindolines, such as 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline, can be achieved through the use of addition products of dialkylphosphites and 1,3,3-trimethyl-2-methyleneindoline. These addition products serve as reagents for synthesizing various derivatives, including 1,2,3,3-tetramethyl-3H-indolium salts. The process typically involves the removal of the protecting phosphorus group by the addition of mineral acids .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline includes a benzene ring fused to a nitrogen-containing five-membered ring, which is a characteristic of the indoline scaffold. The methoxy group at the 5-position and the trimethyl groups at the 1 and 3 positions are significant substituents that affect the electronic distribution and steric hindrance within the molecule. These modifications can alter the molecule's reactivity and interaction with other chemical entities.

Chemical Reactions Analysis

The chemical reactions involving 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline are not explicitly detailed in the provided papers. However, the synthesis process mentioned in paper suggests that the compound can participate in reactions that lead to the formation of indolium salts and their derivatives. The reactivity of the methylene group adjacent to the nitrogen in the indoline ring can be a key site for chemical transformations.

Physical and Chemical Properties Analysis

Scientific Research Applications

Pharmacological Properties and Therapeutic Applications

Pharmacological research has focused on compounds structurally related to 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline, exploring their potential in treating diseases and understanding their mechanisms of action. For instance, studies on serotonin receptor ligands have highlighted the potential role of these compounds in treating neurological disorders and enhancing cognitive functions. Similarly, investigations into antimalarial agents have shed light on the metabolism and efficacy of 8-aminoquinoline derivatives, indicating their significant role in combating malaria with specific considerations for safety and side effects (Strother et al., 1981).

Material Science and Polymer Applications

In the realm of materials science, the exploration of phosphorus-containing polymers has opened new avenues for biomedical applications. These materials, known for their biocompatibility and resistance to protein adsorption, are being investigated for their utility in dentistry, regenerative medicine, and drug delivery systems. Such studies underscore the importance of incorporating phospholipid groups into polymers to mimic biological membranes, thereby enhancing their application in the biomedical field (Monge et al., 2011).

Sunscreen Allergens and Photochemistry

Research on sunscreen components has identified certain compounds as potential allergens and photoallergens, emphasizing the need for continuous evaluation and testing of sunscreen ingredients to mitigate allergic reactions and enhance UV protection (Schauder & Ippen, 1997). These studies contribute to a better understanding of how specific chemical structures relate to toxicity and behavior in laboratory animals, further informing safety assessments and regulatory guidelines for cosmetic and pharmaceutical products.

Safety And Hazards

“1,3,3-Trimethyl-2-methyleneindoline”, a related compound, is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-methoxy-1,3,3-trimethyl-2-methylideneindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9-13(2,3)11-8-10(15-5)6-7-12(11)14(9)4/h6-8H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXWEEHVMWADRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189526
Record name 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline

CAS RN

35976-46-6
Record name 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35976-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035976466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1,3,3-trimethyl-2-methyleneindoline
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